molecular formula C8H11BrS B8774936 2-(4-Bromobutyl)-thiophene CAS No. 69340-26-7

2-(4-Bromobutyl)-thiophene

Cat. No.: B8774936
CAS No.: 69340-26-7
M. Wt: 219.14 g/mol
InChI Key: GHTCEOPJYODOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromobutyl)-thiophene is a brominated alkyl-thiophene derivative characterized by a thiophene ring substituted with a 4-bromobutyl chain. This compound is of significant interest in synthetic organic chemistry due to the reactivity of the bromine atom, which serves as a versatile leaving group for nucleophilic substitution or cross-coupling reactions. The thiophene moiety itself is electron-rich, enabling applications in pharmaceuticals, materials science, and agrochemicals .

The synthesis of this compound derivatives often involves alkylation or sulfanyl group introduction. For instance, describes a method where thiophene-2-thiol reacts with 1,4-dibromobutane to yield 2-[(4-bromobutyl)sulfanyl]thiophene, highlighting the compound's role as an intermediate in producing functionalized carboxylic acids via Grignard reactions .

Properties

CAS No.

69340-26-7

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

2-(4-bromobutyl)thiophene

InChI

InChI=1S/C8H11BrS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2

InChI Key

GHTCEOPJYODOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Sources :

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : The position and nature of substituents significantly influence bioactivity. Bromine in this compound enhances reactivity for further functionalization, whereas fluorine in 2-(4-fluorophenyl)-thiophene improves metabolic stability .
  • Material Science Applications : Halogenated thiophenes (e.g., bromo and trifluoromethyl derivatives) are pivotal in developing organic photovoltaic cells due to their tunable electron affinity .

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